molecular formula C28H45N6O17P3S B1236100 Biotin-11-dutp CAS No. 86303-25-5

Biotin-11-dutp

Numéro de catalogue: B1236100
Numéro CAS: 86303-25-5
Poids moléculaire: 862.7 g/mol
Clé InChI: AZRNEVJSOSKAOC-VPHBQDTQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Biotin-11-dUTP is a biotin-labeled dUTP . It is commonly used in PCR, nick translation, and reverse transcription . It is also frequently used in apoptosis assays . The resulting Biotin-labeled DNA/cDNA probes are subsequently detected using streptavidin conjugated with horseradish peroxidase (HRP), alkaline phosphatase (AP), a fluorescent dye or agarose/magnetic beads .


Synthesis Analysis

This compound is enzymatically incorporated into DNA/cDNA as a substitute for its natural counterpart dTTP . The optimal substrate properties and labeling efficiency, as well as an efficient detection of the Biotin moiety, is ensured by an 11-atom linker attached to the C5 position of uridine .


Molecular Structure Analysis

The molecular formula of this compound is C28H45N6O17P3S . The molecular weight is 862.67 g/mol .


Chemical Reactions Analysis

This compound can be enzymatically incorporated into DNA with Reverse Transcriptases, Taq DNA Polymerase, phi29 DNA Polymerase, Klenow Fragment, exo-, Klenow Fragment, and DNA Polymerase I .


Physical and Chemical Properties Analysis

This compound is a colorless to slightly yellow filtered solution (30 kDa) in 10 mM Tris-HCl . Its concentration is 1.0 mM - 1.1 mM and the pH is 7.5 ±0.5 .

Applications De Recherche Scientifique

DNA Sequencing and Hybridization

Biotin-11-dUTP has been utilized in DNA sequencing and hybridization studies. It can be incorporated into DNA using DNA polymerase, enabling the detection of DNA sequences with biotinylated probes. This method is significant for its ability to retain the hybridization properties of DNA, allowing for the accurate localization of specific sequences (Woodhead, Figueiredo, & Malcolm, 1988).

Protein-DNA Complex Recovery

This compound has been instrumental in the recovery of protein-DNA complexes. For instance, its use in binding DNA to avidin-agarose affinity columns has allowed the isolation of specific protein-DNA complexes under non-denaturing conditions, which is essential for studying their native structure (Shimkus, Levy, & Herman, 1985).

Affinity Probes in Molecular Biology

In molecular biology research, this compound serves as an efficient substrate for various DNA and RNA polymerases. Its incorporation into polynucleotides enables the creation of affinity probes, useful for detecting and isolating specific DNA and RNA sequences. This has broad applications in genomics and transcriptomics (Langer, Waldrop, & Ward, 1981).

In Situ Hybridization Techniques

This compound plays a crucial role in in situ hybridization, particularly at the electron microscope level. It has been used for the localization of transcripts on tissue sections, contributing significantly to cellular and molecular biology studies (Binder et al., 1986).

Mécanisme D'action

Biotin-11-dUTP is enzymatically incorporated into DNA/cDNA as a substitute for its natural counterpart dTTP . The resulting Biotin-labeled DNA/cDNA probes are subsequently detected using streptavidin conjugated with horseradish peroxidase (HRP), alkaline phosphatase (AP), a fluorescent dye or agarose/magnetic beads .

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Orientations Futures

Biotin-11-dUTP is commonly used for PCR, nick translation, as well as reverse transcription . It is also suitable for apoptosis assays . The optimal final concentration of this compound may vary depending on the application and assay conditions . For optimal product yields and high incorporation rates, an individual optimization of the this compound/dTTP ratio is recommended .

  • Day et al. (1990) Synthesis in vitro and application of biotinylated DNA probes for human papilloma virus type 16 by utilizing the polymerase chain reaction. Biochem J 267:119 .
  • Ried et al. (1992) Simultaneous visualization of severe different DNA probes by in situ hybridization using combinatorial fluorescence and digital imaging microscopy. Proc. Natl. Acad. Sci. USA 89:1388 .
  • Langer et al. (1981) Enzymatic synthesis of biotin-labeled polynucleotides: novel nucleic acid affinity probes. Proc Natl Acad Sci USA 78:6633 .
  • Brigati et al. (1983) Detection of viral genomes in cultured cells and para nembedded tissue sections using biotin-labled hybridization probes .
  • Choi JH, Kim SY, Kim SK, et al. An Integrated Approach for Analysis of the DNA Damage Response in Mammalian Cells. Journal of Biological Chemistry, 2015, 290 (48): 28812-28821 .

Propriétés

IUPAC Name

[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45N6O17P3S/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43)/b7-6+/t18-,19-,20+,21-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRNEVJSOSKAOC-VPHBQDTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45N6O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86303-25-5
Record name Biotin-11-dutp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086303255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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